2-Fluoro-3-piperidinamine
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Overview
Description
2-Fluoro-3-piperidinamine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-piperidinamine typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reduced to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Fluoro-3-piperidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-piperidinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 2-Fluoro-3-piperidinamine exhibits unique properties due to the presence of the piperidine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
1184916-69-5 |
---|---|
Molecular Formula |
C5H11FN2 |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2-fluoropiperidin-3-amine |
InChI |
InChI=1S/C5H11FN2/c6-5-4(7)2-1-3-8-5/h4-5,8H,1-3,7H2 |
InChI Key |
FILIJLHUUASTOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)F)N |
Origin of Product |
United States |
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